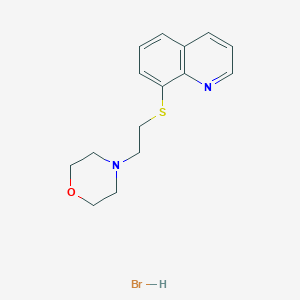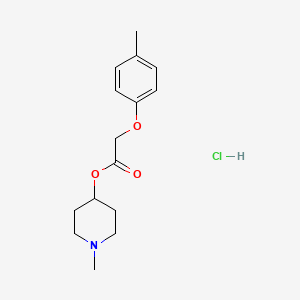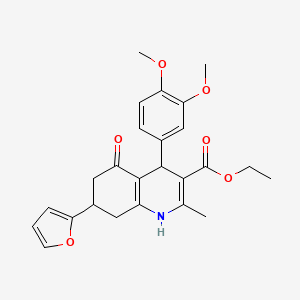![molecular formula C19H27N3O6 B4093804 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid](/img/structure/B4093804.png)
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid
Descripción general
Descripción
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid is a complex organic compound that combines a triazole ring with a phenoxy group and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid typically involves multiple steps. One common approach is to start with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with 1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles .
Aplicaciones Científicas De Investigación
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also contribute to its biological activity by interacting with cellular membranes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid is unique due to its combination of a triazole ring, phenoxy group, and oxalic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
IUPAC Name |
1-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-14-5-6-15(17(2,3)4)16(11-14)22-10-9-21-8-7-20-13-18-12-19-20;3-1(4)2(5)6/h5-6,11-13H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDBPPHMQRRQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2C=NC=N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(butan-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B4093728.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4093742.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B4093748.png)
![Methyl 5-[[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]methyl]furan-2-carboxylate](/img/structure/B4093749.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4093756.png)


![2-[2-(2-chloro-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093809.png)

![[3-(3-isopropoxyphenoxy)propyl]methylamine oxalate](/img/structure/B4093822.png)


![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4093840.png)

